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Compound of Interest

Compound Name: Violanthin

Cat. No.: B1200089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of violanthin, a flavone C-

glycoside with recognized biological activities, isolated from various plant sources. While the

fundamental chemical structure of violanthin remains consistent across different botanical

origins, subtle variations and the presence of isomers can occur. This comparison synthesizes

available experimental data to highlight these nuances, offering valuable insights for natural

product researchers and drug development professionals.

Core Structure of Violanthin
Violanthin is a flavone C-glycoside characterized by a flavone backbone substituted with

hydroxy groups at positions 5, 7, and 4'. It possesses a β-D-glucopyranosyl residue at the C-6

position and a 6-deoxy-α-L-mannopyranosyl (rhamnosyl) residue at the C-8 position. This core

structure is generally accepted and has been confirmed through various spectroscopic

techniques.

Molecular Formula: C₂₇H₃₀O₁₄ IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-

[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-

trihydroxy-6-methyloxan-2-yl]chromen-4-one
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Direct comparative studies analyzing violanthin from multiple plant sources in a single

investigation are limited in the published literature. However, by collating data from separate

studies on different plant species, a comparative overview can be constructed. The primary

plant sources for which structural data on violanthin is available include species from the Viola

genus, Dendrobium officinale, and Oryza sativa (rice).

Isomeric Variations
A key point of structural comparison is the existence of isomers. Notably, studies on

Dendrobium officinale have identified the presence of both violanthin and its isomer,

isoviolanthin[1]. The structural difference between these isomers typically lies in the

attachment points of the sugar moieties to the flavone core. While violanthin has the glucosyl

group at C-6 and the rhamnosyl group at C-8, isoviolanthin may have these positions

swapped. The presence of such isomers is a critical consideration for researchers, as different

isomers can exhibit distinct biological activities.

Mass Spectrometry (MS) Data
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a

primary technique for the identification and structural elucidation of flavonoids like violanthin.

The fragmentation pattern observed in MS/MS experiments provides valuable information

about the structure, including the nature of the sugar moieties and their attachment to the

aglycone.

For violanthin isolated from Dendrobium officinale, UPLC-MS/MS analysis in multiple reaction

monitoring (MRM) mode has targeted the fragment ion transition m/z 579.6 → 457.2[2]. This

fragmentation corresponds to the loss of a neutral fragment from the precursor ion, which is

characteristic of the cleavage of the glycosidic bonds.

The fragmentation of C-glycosyl flavonoids is distinct from that of O-glycosyl flavonoids. In C-

glycosides, the bond between the sugar and the aglycone is a more stable C-C bond, leading

to characteristic cross-ring cleavages of the sugar moieties rather than the simple loss of the

entire sugar unit[3]. Common neutral losses from the sugar rings include fragments of 60, 90,

and 120 Da. The relative abundance of these fragment ions can sometimes help in

distinguishing between 6-C and 8-C glycosylation[3].

Table 1: Comparative Mass Spectrometry Data for Violanthin
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Plant Source
Analytical
Method

Precursor Ion
[M+H]⁺ (m/z)

Key Fragment
Ion (m/z)

Citation

Dendrobium

officinale
UPLC-MS/MS 579.6 457.2 [2]

General (not

specified)
LC-MS 579.170

457.112,

393.096,

353.067

[4]

Note: The general data from PubChem does not specify the plant source and may represent a

composite or theoretical fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of

natural products. Complete assignment of ¹H and ¹³C NMR spectra allows for the confirmation

of the core structure and the stereochemistry of the glycosidic linkages. Unfortunately, a

complete, assigned ¹H and ¹³C NMR dataset for violanthin from a specified plant source is not

readily available in the reviewed literature. Public databases like PubChem provide a ¹³C NMR

spectrum for violanthin, but the data is not tied to a specific plant origin and lacks full

assignment details[4].

The absence of directly comparable, source-specific NMR data in the literature is a significant

gap. Such data would be invaluable for confirming if subtle differences in chemical shifts or

coupling constants exist for violanthin from different plant sources, which could indicate minor

conformational or electronic variations.

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the isolation and analysis of

natural products. Below are generalized protocols based on common practices for flavonoid

isolation and analysis.

General Isolation and Purification of Violanthin
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This protocol outlines a typical workflow for the extraction and purification of violanthin from

plant material.

Plant Material
(e.g., Viola tricolor, Dendrobium officinale)

Extraction
(e.g., with 70% Ethanol or Methanol)

Filtration and
Concentration

Liquid-Liquid Partitioning
(e.g., with Ethyl Acetate and n-Butanol)

Column Chromatography
(e.g., Silica Gel, Sephadex LH-20)

Preparative HPLC
(Reversed-Phase C18) Pure Violanthin

Click to download full resolution via product page

Caption: General workflow for the isolation of violanthin.

Extraction: The dried and powdered plant material is typically extracted with a polar solvent

such as 70% ethanol or methanol at room temperature with agitation or under reflux.

Concentration and Partitioning: The resulting extract is filtered and concentrated under

reduced pressure. The aqueous residue is then subjected to liquid-liquid partitioning with

solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the

compounds based on their polarity. Violanthin, being a glycoside, is expected to be enriched

in the more polar fractions (e.g., n-butanol).

Column Chromatography: The violanthin-rich fraction is subjected to column

chromatography. A combination of different stationary phases, such as silica gel and

Sephadex LH-20, is often used for further purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification

step to obtain high-purity violanthin is typically performed using preparative HPLC on a

reversed-phase C18 column with a mobile phase gradient of water and methanol or

acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve

peak shape[5][6].

Structural Elucidation Workflow
The following diagram illustrates the typical workflow for the structural elucidation of the purified

violanthin.
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Caption: Workflow for the structural elucidation of violanthin.

HPLC-DAD Analysis: The purity of the isolated compound is assessed by analytical HPLC

with a photodiode array (DAD) detector. The UV spectrum is also recorded, which is

characteristic for the flavone chromophore.

LC-MS/MS Analysis: High-resolution mass spectrometry provides the accurate mass of the

molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS)

experiments are performed to study the fragmentation pattern, which helps in identifying the

sugar moieties and their linkages.

NMR Spectroscopy: A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY,

HSQC, HMBC) spectroscopy, is conducted to determine the complete structure and

stereochemistry of the molecule. These experiments allow for the assignment of all proton

and carbon signals and establish the connectivity within the molecule.

Conclusion and Future Directions
The available evidence suggests that the core structure of violanthin is consistent across

different plant sources. However, the presence of isomers, such as isoviolanthin in

Dendrobium officinale, highlights the importance of careful structural characterization.
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A significant gap in the current literature is the lack of direct, side-by-side comparative studies

of violanthin from different plant genera using comprehensive spectroscopic methods like

NMR. Future research should focus on isolating violanthin from various sources and

conducting detailed comparative analyses to identify any subtle structural differences. The

publication of complete and assigned ¹H and ¹³C NMR data for violanthin from specified plant

sources would be of great benefit to the natural products community. Such studies would

provide a more definitive answer to the question of structural variance and could have

implications for the understanding of the biosynthesis and biological activity of this important

flavonoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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